2-(4-Amino-2-fluorophenyl)ethanol
Description
2-(4-Amino-2-fluorophenyl)ethanol is an aromatic amino alcohol with the molecular formula C₈H₉FNO. It features a fluorinated phenyl ring substituted with an amino group at the para position and an ethanol moiety at the ortho position. Its fluorine atom enhances metabolic stability and lipophilicity, while the amino and hydroxyl groups facilitate hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-(4-amino-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRVCHESOADNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666660 | |
| Record name | 2-(4-Amino-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-79-7 | |
| Record name | 2-(4-Amino-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)ethanol typically involves the reaction of 4-fluoronitrobenzene with ethylene oxide in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors is common for the reduction step, ensuring efficient conversion of the nitro group to the amino group .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 2-(4-Amino-2-fluorophenyl)acetaldehyde or 2-(4-Amino-2-fluorophenyl)acetone.
Reduction: Formation of this compound derivatives with varying degrees of hydrogenation.
Substitution: Formation of 2-(4-Amino-2-substituted phenyl)ethanol derivatives.
Scientific Research Applications
2-(4-Amino-2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.
Medicine: Utilized in the development of drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluorophenyl)ethanol is largely dependent on its use as an intermediate in the synthesis of other compounds. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
2-Amino-2-(4-fluorophenyl)ethanol
- CAS : 140373-17-7
- Molecular Formula: C₈H₉FNO
- Key Differences: The amino and hydroxyl groups are on adjacent carbons rather than the phenyl ring, altering hydrogen-bonding patterns and reactivity. This structural variation may affect its biological activity and solubility compared to the target compound .
(S)-2-Amino-2-(3-fluorophenyl)ethanol
- CAS : 325152-98-5
- Molecular Formula: C₈H₉FNO
2-[(4-Amino-2-fluorophenyl)amino]ethanol
- CAS : 1116232-42-8
- Molecular Formula : C₈H₁₁FN₂O
- Key Differences: An additional amino group replaces one hydrogen on the ethanol chain, increasing polarity and enabling dual hydrogen-bonding sites. This derivative is used in synthesizing metabolites like PNU 142300, highlighting its pharmacological relevance .
Functional Group Variations
2-(4-Fluorophenyl)ethanol
- CAS : 7589-27-7
- Molecular Formula : C₈H₉FO
- Key Differences: Lacks the amino group, reducing basicity and hydrogen-bonding capacity. This simpler analog is widely used in organic synthesis but exhibits lower biological activity .
4-(4-Amino-2-fluorophenyl)butanenitrile
- CAS: Not explicitly listed (synthesized in )
- Molecular Formula : C₁₀H₁₀FN₂
- Key Differences: Replaces the ethanol group with a nitrile-terminated butane chain, enhancing lipophilicity and altering metabolic pathways .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Amino-2-fluorophenyl)ethanol | 167.16 | Not reported | Moderate in polar solvents | –NH₂, –OH, –F |
| 2-(4-Fluorophenyl)ethanol | 140.16 | Not reported | High in ethanol | –OH, –F |
| (S)-2-Amino-2-(3-fluorophenyl)ethanol | 167.16 | Not reported | Moderate | –NH₂, –OH, –F (meta) |
| 2-[(4-Amino-2-fluorophenyl)amino]ethanol | 182.19 | Not reported | High in DMSO | –NH₂, –NH–, –OH, –F |
Biological Activity
2-(4-Amino-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. This chiral molecule features an amino group and a fluorine atom on a benzene ring, along with an ethanol moiety. It serves as an important intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound's unique structure allows it to interact with multiple biological targets, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Depending on the specific enzyme, this interaction can lead to either inhibition or activation of metabolic processes.
- Receptor Binding : Similar compounds have demonstrated high affinity for various receptors, suggesting that this compound may also modulate receptor activity, impacting cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Signaling : It impacts cell proliferation, differentiation, and apoptosis by modulating critical signaling pathways.
- Gene Expression : The compound can alter gene expression through interactions with transcription factors, affecting the overall cellular response to stimuli.
- Metabolic Regulation : By influencing the activity of metabolic enzymes, it can affect the production of key metabolites necessary for cellular function.
Subcellular Localization
The localization of this compound within cellular compartments (cytoplasm, nucleus, mitochondria) is essential for its biological activity. For instance, its presence in the nucleus allows it to interact directly with transcription factors, thereby influencing gene expression.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals significant differences in biological activity due to the presence of the fluorine atom:
| Compound | Structural Difference | Biological Activity Impact |
|---|---|---|
| 2-(4-Amino-2-chlorophenyl)ethanol | Chlorine instead of fluorine | Altered metabolic stability |
| 2-(4-Amino-2-bromophenyl)ethanol | Bromine instead of fluorine | Different receptor affinity |
| 2-(4-Amino-2-methylphenyl)ethanol | Methyl group instead of fluorine | Varies in lipophilicity and reactivity |
The presence of fluorine enhances metabolic stability and lipophilicity, which are critical for drug development applications.
Applications in Scientific Research
The compound is utilized in various fields:
- Chemistry : As a building block for synthesizing complex organic molecules.
- Biology : Serves as a precursor for biologically active compounds used in assays.
- Medicine : Potential applications in developing drugs targeting neurological and psychiatric disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
